molecular formula C8H16N2O4 B7773442 N,N'-bis(2-hydroxypropyl)oxamide CAS No. 61051-09-0

N,N'-bis(2-hydroxypropyl)oxamide

Cat. No.: B7773442
CAS No.: 61051-09-0
M. Wt: 204.22 g/mol
InChI Key: OZLOFBWCGIVGSM-UHFFFAOYSA-N
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Description

N,N’-bis(2-hydroxypropyl)oxamide is an organic compound characterized by the presence of two hydroxypropyl groups attached to an oxamide core. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-bis(2-hydroxypropyl)oxamide can be synthesized through the reaction of oxamide with propylene carbonate. The reaction typically involves the esterification of oxamide with boric acid, followed by the reaction with an excess of propylene carbonate . The reaction conditions include maintaining a controlled temperature and using appropriate catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of N,N’-bis(2-hydroxypropyl)oxamide involves large-scale esterification processes. The use of boric acid and propylene carbonate in a controlled environment allows for the efficient production of this compound. The process is optimized to ensure minimal by-products and high thermal stability of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-hydroxypropyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler amides or alcohol derivatives.

    Substitution: The hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of oxamide, such as hydroxyalkyl derivatives and substituted oxamides .

Scientific Research Applications

N,N’-bis(2-hydroxypropyl)oxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-bis(2-hydroxypropyl)oxamide exerts its effects involves its interaction with various molecular targets. In polymer chemistry, it acts as a cross-linking agent, enhancing the structural integrity of polymers. The hydroxypropyl groups facilitate interactions with other molecules, leading to the formation of stable networks .

Comparison with Similar Compounds

    N,N’-bis(2-hydroxyethyl)oxamide: Similar in structure but with hydroxyethyl groups instead of hydroxypropyl groups.

    N,N’-bis(2-hydroxypropyl)ethylenediamine: Contains an ethylenediamine core with hydroxypropyl groups.

Uniqueness: N,N’-bis(2-hydroxypropyl)oxamide is unique due to its specific hydroxypropyl groups, which confer distinct thermal stability and mechanical properties compared to its analogs. This makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

N,N'-bis(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-5(11)3-9-7(13)8(14)10-4-6(2)12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLOFBWCGIVGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976550
Record name N~1~,N~2~-Bis(2-hydroxypropyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61051-09-0
Record name NSC137945
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~2~-Bis(2-hydroxypropyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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